(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034309-37-8
VCID: VC5476222
InChI: InChI=1S/C15H17N3O3S2/c1-11-14(22-17-16-11)15(19)18-8-7-13(23(20,21)10-9-18)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
SMILES: CC1=C(SN=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Molecular Formula: C15H17N3O3S2
Molecular Weight: 351.44

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

CAS No.: 2034309-37-8

Cat. No.: VC5476222

Molecular Formula: C15H17N3O3S2

Molecular Weight: 351.44

* For research use only. Not for human or veterinary use.

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone - 2034309-37-8

Specification

CAS No. 2034309-37-8
Molecular Formula C15H17N3O3S2
Molecular Weight 351.44
IUPAC Name (1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(4-methylthiadiazol-5-yl)methanone
Standard InChI InChI=1S/C15H17N3O3S2/c1-11-14(22-17-16-11)15(19)18-8-7-13(23(20,21)10-9-18)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Standard InChI Key XUPQKCUHFNGGFX-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Design

Core Framework and Functional Groups

The molecule comprises two heterocyclic systems: a 1,4-thiazepane ring bearing a phenyl substituent at the 7-position and a sulfone group (1,1-dioxido), and a 4-methyl-1,2,3-thiadiazole moiety linked via a methanone bridge. The thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur atoms, adopts a chair-like conformation due to steric and electronic effects from the sulfone group . The thiadiazole ring, a five-membered aromatic system with two nitrogen atoms and one sulfur atom, contributes to the compound’s planar rigidity and electron-deficient character .

Key structural features include:

  • Sulfone group: Enhances polarity and stabilizes the thiazepane ring through electron-withdrawing effects.

  • Methyl substituent on thiadiazole: Modulates electronic density and steric interactions at the 5-position.

  • Phenyl group: Introduces hydrophobic interactions and π-stacking capabilities.

A comparative analysis of analogous structures (Table 1) highlights the uniqueness of this compound’s hybrid architecture.

Table 1: Structural Comparison with Analogous Compounds

Compound NameCore StructureKey Functional Groups
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone Thiazepane-naphthalenyl methanoneNaphthalenyl, sulfone
5-Methylthiadiazole derivatives ThiadiazoleMethyl, halogen substituents
7-Arylthiazepanes ThiazepaneAryl, sulfonamide groups

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for this compound is documented in public databases, analogous methodologies from patent literature suggest a multi-step approach :

  • Thiazepane ring formation: Cyclization of a diamine with a sulfur-containing electrophile (e.g., thionyl chloride) under basic conditions.

  • Sulfonation: Oxidation of the thiazepane sulfur atom using hydrogen peroxide or ozone to yield the sulfone group.

  • Methanone bridge assembly: Friedel-Crafts acylation or nucleophilic acyl substitution to couple the thiazepane and thiadiazole moieties.

Critical challenges include controlling regioselectivity during cyclization and minimizing side reactions at the electron-deficient thiadiazole ring .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Electrophilic aromatic substitution at the thiadiazole’s 5-position, facilitated by the electron-withdrawing sulfone group .

  • Nucleophilic attack on the methanone carbonyl, though steric hindrance from the phenyl group may limit accessibility .

  • Oxidative stability: The sulfone group reduces susceptibility to further oxidation, enhancing stability under ambient conditions .

Computational Studies and QSAR Predictions

Quantum Chemical Calculations

Density functional theory (DFT) simulations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. The LUMO is localized on the thiadiazole ring, suggesting preferential sites for nucleophilic attack .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Using databases such as PubChem and ChEMBL , QSAR models correlate the compound’s structure with hypothetical biological activities:

  • Antiviral potential: Similarity to thiadiazole derivatives in patent WO2015138895A1 , which modulate viral core proteins.

  • Antioxidant capacity: Electron-rich sulfone and aromatic systems may scavenge free radicals, though less effectively than phenolic analogs.

Comparative Analysis with Structural Analogs

Functional Advantages Over Analogous Compounds

The integration of thiazepane and thiadiazole systems confers distinct advantages:

  • Enhanced solubility: Sulfone and methanone groups improve aqueous solubility compared to purely aromatic analogs .

  • Dual-target engagement: Simultaneous interaction with enzymatic and receptor targets, reducing off-site effects .

Table 2: Activity Comparison of Thiadiazole-Containing Compounds

CompoundTarget SystemReported Activity
5-Methyl-1,2,3-thiadiazole Hepatitis B core proteinAllosteric modulation (IC50: 2 µM)
7-Phenylthiazepane sulfonamides Serotonin receptorsPartial agonism (Ki: 150 nM)
Target compoundMultitarget (predicted)Antiviral, CNS modulation

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